molecular formula C12H12OS B14313266 Naphthalene, 2-(ethylsulfinyl)- CAS No. 113496-17-6

Naphthalene, 2-(ethylsulfinyl)-

Cat. No.: B14313266
CAS No.: 113496-17-6
M. Wt: 204.29 g/mol
InChI Key: VEFQTQCAYJJXIT-UHFFFAOYSA-N
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Description

Naphthalene, 2-(ethylsulfinyl)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethylsulfinyl group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-(ethylsulfinyl)- typically involves the introduction of an ethylsulfinyl group to the naphthalene ring. One common method is the sulfoxidation of 2-ethylthionaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 2-(ethylsulfinyl)- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-(ethylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced back to 2-ethylthionaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at positions 1 and 3, due to the electron-donating effect of the ethylsulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: 2-(Ethylsulfonyl)naphthalene.

    Reduction: 2-Ethylthionaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Naphthalene, 2-(ethylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2-(ethylsulfinyl)- involves its interaction with molecular targets through its ethylsulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the compound’s activity. The naphthalene ring provides a stable aromatic system that can undergo substitution reactions, allowing the compound to interact with different biological and chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 2-(methylsulfinyl)-: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.

    Naphthalene, 2-(ethylthio)-: Contains an ethylthio group instead of an ethylsulfinyl group.

    Naphthalene, 2-(ethylsulfonyl)-: The fully oxidized form of Naphthalene, 2-(ethylsulfinyl)-.

Uniqueness

Naphthalene, 2-(ethylsulfinyl)- is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and reduction reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

113496-17-6

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-ethylsulfinylnaphthalene

InChI

InChI=1S/C12H12OS/c1-2-14(13)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

VEFQTQCAYJJXIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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